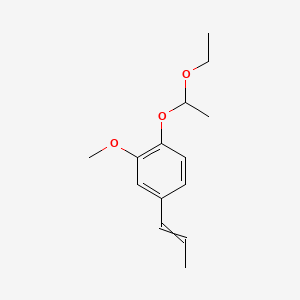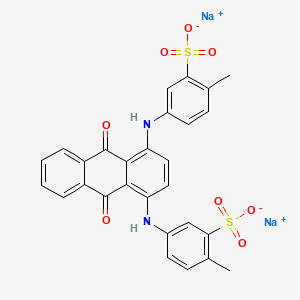
2',3'-二羟基黄酮
描述
2’,3’-Dihydroxyflavone is a natural flavonol, a subclass of flavonoids, which are phenolic compounds widely found in plants. This compound is known for its unique structural and photophysical properties, which have been the subject of various scientific studies. It has shown potential in numerous biological applications, including neuroprotection, anticancer, antimicrobial, and antioxidant effects .
科学研究应用
Chemistry: It is used as a model compound for studying the photophysical properties of flavonoids.
作用机制
Target of Action
2’,3’-Dihydroxyflavone (2’,3’-DHF) is a flavonoid derivative that has been reported to interact with several targets. The primary target of 2’,3’-DHF is the tropomyosin-related kinase receptor B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, synaptic plasticity, and learning and memory .
Mode of Action
2’,3’-DHF acts as an agonist of the TrkB receptor . By binding to the extracellular domain of TrkB, 2’,3’-DHF triggers receptor dimerization, autophosphorylation, and activation of downstream signaling pathways . This interaction mimics the action of BDNF, leading to the activation of signaling pathways that are essential for neuronal function and survival .
Biochemical Pathways
The activation of TrkB by 2’,3’-DHF leads to the initiation of several downstream signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the phospholipase C-γ (PLC-γ) pathway . These pathways play critical roles in cell survival, growth, and differentiation .
Pharmacokinetics
It is known that flavonoids, in general, have good oral bioavailability and can cross the blood-brain barrier . This suggests that 2’,3’-DHF could potentially reach its target sites in the brain when administered orally .
Result of Action
The activation of TrkB by 2’,3’-DHF has several molecular and cellular effects. It promotes neuronal survival and growth, enhances synaptic plasticity, and improves learning and memory . In addition, 2’,3’-DHF has been reported to have anti-inflammatory effects , which could be beneficial in conditions characterized by neuroinflammation.
Action Environment
The action of 2’,3’-DHF can be influenced by various environmental factors. For example, the pH of the environment can affect the structural and photophysical properties of 2’,3’-DHF . Furthermore, the presence of other molecules in the environment, such as ions or other flavonoids, could potentially affect the binding of 2’,3’-DHF to its target .
生化分析
Biochemical Properties
2’,3’-Dihydroxyflavone has been found to exhibit significant antibiofilm activity, particularly against Staphylococcus aureus . It interacts with key virulence factors such as the hemolysin gene hla and nuclease gene nuc1 in S. aureus, inhibiting biofilm formation and virulence factors . The nature of these interactions is primarily inhibitory, with 2’,3’-DHF acting as a potent biofilm inhibitor .
Cellular Effects
In terms of cellular effects, 2’,3’-Dihydroxyflavone has been shown to inhibit both mono- and polymicrobial biofilms involving S. aureus and Candida albicans . It reduces hemolytic activity, slime production, and the expression of key virulence factors . This suggests that 2’,3’-Dihydroxyflavone can influence cell function by modulating the expression of key genes and disrupting biofilm formation .
Molecular Mechanism
It is known to interact with various biomolecules and exert its effects at the molecular level . For instance, it has been shown to inhibit biofilm formation and virulence factors in S. aureus, suggesting that it may interact with specific enzymes or proteins involved in these processes .
Temporal Effects in Laboratory Settings
The temporal effects of 2’,3’-Dihydroxyflavone in laboratory settings are not well-documented. It has been shown to exhibit stable inhibitory effects on biofilm formation and virulence factor production in S. aureus over time
Metabolic Pathways
The metabolic pathways involving 2’,3’-Dihydroxyflavone are not well-characterized. Flavonoids like 2’,3’-Dihydroxyflavone are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with specific transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
Flavonoids are known to localize in various cellular compartments, suggesting potential signaling functions for these natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dihydroxyflavone typically involves the use of flavone as a starting material. The hydroxyl groups are introduced at the 2’ and 3’ positions through selective hydroxylation reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron salts. The reaction conditions often require controlled temperatures and pH to ensure the selective introduction of hydroxyl groups .
Industrial Production Methods: Industrial production of 2’,3’-dihydroxyflavone may involve the extraction from natural sources or chemical synthesis. The extraction process includes isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would follow similar routes as laboratory synthesis but optimized for larger-scale production .
化学反应分析
Types of Reactions: 2’,3’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, or halogenated derivatives of 2’,3’-dihydroxyflavone .
相似化合物的比较
2’,3’-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which imparts distinct structural and photophysical properties. Similar compounds include:
3-Hydroxyflavone: Lacks the hydroxyl group at the 2’ position, resulting in different photophysical behavior.
7,8-Dihydroxyflavone: Known for its neuroprotective effects but differs in the position of hydroxyl groups.
3’,4’-Dihydroxyflavone: Exhibits different antioxidant and prooxidant properties compared to 2’,3’-dihydroxyflavone.
属性
IUPAC Name |
2-(2,3-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-3-5-10(15(11)18)14-8-12(17)9-4-1-2-7-13(9)19-14/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIMYXZJCNXCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350262 | |
| Record name | 2',3'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2554-85-0 | |
| Record name | 2',3'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)

![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)

![4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione](/img/structure/B1614951.png)









